3-Tert-butyl-2-fluorophenol
Overview
Description
3-Tert-butyl-2-fluorophenol is a useful research compound. Its molecular formula is C10H13FO and its molecular weight is 168.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Sensor Development
Research on fluorophenols and their derivatives has led to the development of novel fluorescent probes and chemosensors. For example, studies have demonstrated the synthesis of fluorescence probes based on rhenium complexes with tert-butylphenol derivatives for cell imaging, highlighting the role of these compounds in developing new materials for biological applications (Carreño et al., 2016). Similarly, research on Schiff bases derived from tert-butylphenols has shown selective detection capabilities for ions like cyanide and aluminum, indicating the potential of these compounds in environmental monitoring and biochemical studies (Poongodi et al., 2020).
Catalysis and Materials Science
In materials science, derivatives of tert-butylphenol, such as those involved in the synthesis of polymeric materials, have been explored for their low dielectric properties, which are crucial for electronic applications (Wang et al., 2014). Furthermore, the catalytic activity of compounds containing tert-butylphenol units has been investigated for the synthesis of complex molecular structures, demonstrating the importance of these compounds in facilitating chemical transformations (Qian et al., 2011).
Environmental and Electrochemical Studies
Research has also delved into the environmental occurrence and fate of synthetic phenolic antioxidants, closely related to tert-butylphenol derivatives, highlighting concerns regarding their persistence and toxicity in ecosystems (Liu & Mabury, 2020). Moreover, studies on the electrochemical reactivity of bulky phenols with superoxide anion radicals provide insights into the antioxidative properties of these compounds, which could inform their application in medicinal chemistry and materials science (Zabik et al., 2019).
Properties
IUPAC Name |
3-tert-butyl-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURPKFBBXRQCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.